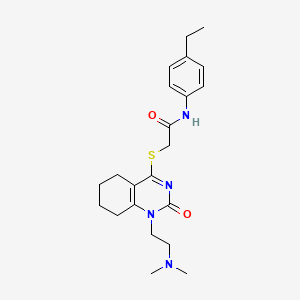

N-(4-etilfenil)-2-((1-(2-(dimetilamino)etil)-2-oxo-1,2,5,6,7,8-hexahidroquinazolin-4-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Las superficies de poli[2-(dimetilamino)etil metacrilato] cuaternizado (qPDMAEMA) derivadas de este compuesto han demostrado una actividad antibacteriana efectiva . Los investigadores han explorado el uso de estos materiales para crear recubrimientos para dispositivos médicos, apósitos para heridas y otras superficies donde la prevención del crecimiento bacteriano es crucial.

- La versatilidad y biocompatibilidad del PDMAEMA han llevado a su uso en sistemas de liberación de fármacos. Al modificar el compuesto, los investigadores pueden crear nanopartículas o micelas que encapsulan fármacos y los liberan de manera controlada . Estos sistemas son prometedores para terapias dirigidas y liberación sostenida de fármacos.

- Se han investigado copolímeros que comprenden ácido metacrílico aniónico (MAA) y unidades repetidas de 2-(dimetilamino)etil metacrilato (DMA) catiónico . Estos polímeros zwitteriónicos exhiben una excelente biocompatibilidad y resistencia a la formación de biopelículas, lo que los hace adecuados para aplicaciones como recubrimientos de implantes, ingeniería de tejidos y biosensores.

- La hidrólisis promovida por bases de qPDMAEMA conduce a la degradación de los grupos laterales cuaternizados, lo que da como resultado la formación de poli[ácido metacrílico] (PMAA) . Este proceso permite la síntesis controlada de copolímeros aniónicos y zwitteriónicos. Los investigadores han explorado estos materiales para la liberación de fármacos sensible a estímulos e hidrogeles inteligentes.

- La polimerización por transferencia de átomos (ATRP) se ha utilizado para preparar PDMAEMA bien definido, que luego se puede cuaternizar . Al controlar cuidadosamente el grado de cuaternización, los investigadores pueden adaptar las propiedades de los copolímeros resultantes. Este enfoque permite la síntesis de diversos copolímeros con un control preciso sobre su composición.

Recubrimientos y Materiales Antibacterianos

Sistemas de Liberación de Fármacos

Polímeros Zwitteriónicos para Aplicaciones Biomédicas

Materiales Sensibles a la Hidrólisis

Técnicas de Polimerización y Síntesis de Copolímeros

En resumen, este compuesto ofrece posibilidades emocionantes en recubrimientos antibacterianos, liberación de fármacos, materiales zwitteriónicos, sistemas sensibles a la hidrólisis, síntesis de copolímeros e imágenes celulares. Los investigadores continúan explorando sus aplicaciones, y sus propiedades únicas lo convierten en un valioso candidato para diversos esfuerzos científicos . 🌟

Propiedades

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2S/c1-4-16-9-11-17(12-10-16)23-20(27)15-29-21-18-7-5-6-8-19(18)26(22(28)24-21)14-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANQCHMITDNUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548375.png)

![3-({1-[3-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2548384.png)

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)

![8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)